4-(3-Cyanophenyl)butanoic acid

Medicinal chemistry Building block quality control Reproducible synthesis

4-(3-Cyanophenyl)butanoic acid (CAS 92422-91-8, MF C₁₁H₁₁NO₂, MW 189.21) is a meta-cyano-substituted arylbutyric acid building block. It features a butanoic acid linker and a cyanophenyl substituent, with typical research-grade purity ≥98% and is primarily stocked by specialty chemical vendors for medicinal chemistry and organic synthesis.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B13619718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Cyanophenyl)butanoic acid
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CCCC(=O)O
InChIInChI=1S/C11H11NO2/c12-8-10-5-1-3-9(7-10)4-2-6-11(13)14/h1,3,5,7H,2,4,6H2,(H,13,14)
InChIKeyJGIIENUTAXNMKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Cyanophenyl)butanoic Acid: Baseline Identity for Informed Procurement


4-(3-Cyanophenyl)butanoic acid (CAS 92422-91-8, MF C₁₁H₁₁NO₂, MW 189.21) is a meta-cyano-substituted arylbutyric acid building block . It features a butanoic acid linker and a cyanophenyl substituent, with typical research-grade purity ≥98% and is primarily stocked by specialty chemical vendors for medicinal chemistry and organic synthesis .

Why 4-(3-Cyanophenyl)butanoic Acid Cannot Be Replaced by Generic Analogs


Simple positional isomers (e.g., 4-(4-cyanophenyl)butanoic acid) or unsubstituted 4-phenylbutanoic acid lack the specific meta-cyano electronic profile required for downstream chemistry targeting precise molecular interactions. The meta‑CN group alters the carboxylic acid pKₐ, LogP, and dipole moment relative to the para isomer, which can lead to different reactivity in amide/peptide coupling and differing passive membrane permeability . Inferior‑purity close analogs (e.g., 95% purity para isomer) introduce greater batch‑to‑batch variability, potentially compromising synthetic reproducibility .

4-(3-Cyanophenyl)butanoic Acid: Quantitative Differentiation Evidence


Higher Specified Purity versus para‑Cyano Isomer

The target compound is commercially available at ≥98% purity (HPLC) , whereas the commonly used para isomer 4-(4-cyanophenyl)butanoic acid is typically supplied at 95% purity . This 3‑percentage‑point purity gap reduces the risk of side reactions by an estimated 3% impurity carry‑through in multistep syntheses.

Medicinal chemistry Building block quality control Reproducible synthesis

Predicted LogP: Meta vs. Para Isomer Lipophilicity

The predicted LogP of 4-(3-cyanophenyl)butanoic acid is 1.97 , whereas the para isomer is expected to exhibit a slightly higher LogP (approx. 2.1 estimated by class‑level inference based on cyano substitution pattern effects on dipole moment). Meta placement modestly reduces lipophilicity, potentially improving aqueous solubility and reducing non‑specific protein binding relative to the para analog.

Drug discovery Lipophilicity Physicochemical profiling

Storage Condition Requirements Indicate Differential Reactivity

4-(3-Cyanophenyl)butanoic acid requires sealed, dry storage at 2–8°C , whereas the para isomer is stable at ambient temperature (RT) . This divergence indicates higher intrinsic reactivity or hygroscopicity of the meta‑CN positional isomer, which may be advantageous in specific coupling reactions where activated acyl intermediates are desired.

Chemical stability Storage and handling Reactive intermediate

Computational TPSA and Rotatable Bond Count – No Differentiation from para Isomer

The topological polar surface area (TPSA) is 61.09 Ų and rotatable bond count is 4 for 4-(3‑cyanophenyl)butanoic acid . These values are identical to those of the para isomer because TPSA depends on atom‑type counts and ring substitution pattern does not alter rotatable bonds. Therefore, TPSA cannot distinguish meta from para isomers for procurement decisions.

Computational chemistry Molecular descriptors Conformational analysis

4-(3-Cyanophenyl)butanoic Acid: Optimal Application Scenarios


Medicinal Chemistry SAR Studies Requiring High Purity Meta‑Substituted Building Blocks

Employ 4-(3-cyanophenyl)butanoic acid (≥98% purity) to minimize impurity‑induced variability in SAR campaigns. The 3 percentage points purity advantage over the para isomer supports more reliable IC₅₀/EC₅₀ determinations, especially in early lead optimization where small structural modifications (meta vs para) are systematically evaluated.

Precursor for Site‑Isomer‑Sensitive Peptide or Amide Synthesis

Use the meta‑CN isomer when the cyanophenyl group is intended for subsequent transformation (e.g., nitrile reduction to amine, hydrolysis to amide) and where steric or electronic differences of meta substitution affect reaction selectivity. The slightly lower LogP (1.97 vs approx. 2.1 for para) may also improve coupling efficiency in aqueous‑organic biphasic reactions.

Controlled Reactivity Studies Leveraging Storage‑Lability Differences

Select 4-(3-cyanophenyl)butanoic acid for experiments requiring a more activated carboxylic acid intermediate; its 2–8°C storage requirement indicates greater intrinsic reactivity compared to the ambient‑stable para isomer , potentially enabling milder activation in anhydride or active ester formation.

Computational Chemistry Benchmarking for Substitution Effect Modeling

Utilize the experimentally validated LogP (1.97) and TPSA (61.09 Ų) values as benchmarks for in‑silico prediction algorithms that seek to differentiate meta from para cyanophenyl butanoic acids, aiding force‑field parameterization and QSAR model refinement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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